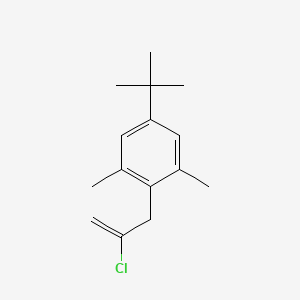

3-(4-Tert-butyl-2,6-dimethylphenyl)-2-chloro-1-propene

描述

属性

IUPAC Name |

5-tert-butyl-2-(2-chloroprop-2-enyl)-1,3-dimethylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21Cl/c1-10-7-13(15(4,5)6)8-11(2)14(10)9-12(3)16/h7-8H,3,9H2,1-2,4-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUXUMCYJXVZWPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1CC(=C)Cl)C)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21Cl | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Tert-butyl-2,6-dimethylphenyl)-2-chloro-1-propene typically involves the alkylation of 4-tert-butyl-2,6-dimethylphenol with a suitable chlorinated propene derivative. The reaction is usually carried out under basic conditions, using a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the phenol, followed by the addition of the chlorinated propene.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Solvent selection and purification steps are also critical to achieving high-quality output.

化学反应分析

Types of Reactions

3-(4-Tert-butyl-2,6-dimethylphenyl)-2-chloro-1-propene can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or alcohols.

Reduction Reactions: Reduction can lead to the formation of alkanes or alkenes, depending on the conditions and reagents used.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar aprotic solvents.

Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.

Major Products

Substitution: Formation of ethers, thioethers, or amines.

Oxidation: Formation of epoxides or alcohols.

Reduction: Formation of alkanes or alkenes.

科学研究应用

3-(4-Tert-butyl-2,6-dimethylphenyl)-2-chloro-1-propene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

作用机制

The mechanism by which 3-(4-Tert-butyl-2,6-dimethylphenyl)-2-chloro-1-propene exerts its effects depends on the specific reaction or application. In substitution reactions, the chloro group acts as a leaving group, allowing nucleophiles to attack the carbon center. In oxidation and reduction reactions, the compound undergoes changes in its oxidation state, leading to the formation of new products.

相似化合物的比较

Similar Compounds

4-tert-Butyl-2,6-dimethylphenylsulfur trifluoride: A versatile deoxofluorinating agent with high thermal stability.

2,6-Di-tert-butyl-4-methylphenol: Known for its antioxidant properties and used in various industrial applications.

生物活性

3-(4-Tert-butyl-2,6-dimethylphenyl)-2-chloro-1-propene is a chemical compound with significant implications in various biological contexts due to its unique structural features. This article examines the biological activity of this compound, focusing on its mechanisms of action, potential applications in research and industry, and relevant case studies.

- IUPAC Name : 3-(4-Tert-butyl-2,6-dimethylphenyl)-2-chloro-1-propene

- Molecular Formula : C13H17Cl

- CAS Number : 34918-83-7

The compound acts primarily as a deoxofluorinating agent , which allows it to interact with various molecular targets. The mechanism involves the replacement of an oxygen atom with a fluorine atom in biochemical pathways, significantly altering the properties and reactivity of the target molecules. This interaction can influence several cellular processes, including enzyme activity and signal transduction pathways.

Biological Activity

Research indicates that 3-(4-tert-butyl-2,6-dimethylphenyl)-2-chloro-1-propene exhibits various biological activities:

- Enzyme Inhibition : The compound can inhibit certain enzymes, making it useful in studies related to metabolic pathways and biochemical reactions.

- Anticancer Potential : Preliminary studies suggest that similar compounds have shown promise in anticancer applications by modulating pathways involved in cell proliferation and apoptosis .

- Pharmacokinetics : The compound's high thermal stability and resistance to aqueous hydrolysis suggest unique pharmacokinetic properties that could enhance its efficacy as a therapeutic agent.

Case Studies and Research Findings

Several studies have explored the biological implications of compounds structurally related to 3-(4-tert-butyl-2,6-dimethylphenyl)-2-chloro-1-propene:

- Study on Enzyme Activity : A study demonstrated that derivatives of this compound could effectively inhibit specific enzymes involved in metabolic disorders, highlighting its potential for therapeutic applications .

- Anticancer Research : Research involving similar chlorinated compounds has shown significant cytotoxic effects against various cancer cell lines, suggesting that 3-(4-tert-butyl-2,6-dimethylphenyl)-2-chloro-1-propene may have similar effects .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| 4-tert-Butyl-2,6-dimethylphenol | Enzyme inhibitor | Competitive inhibition |

| 3-(4-Tert-butylphenyl)-2-chloro-1-propene | Deoxofluorinating agent | Substitutes oxygen with fluorine |

| 4-(4-Tert-butyl-2,6-dimethylphenyl)-4-oxobutyric acid | Metabolic pathway probe | Enzyme modulation |

常见问题

Q. What are the recommended synthetic routes for 3-(4-Tert-butyl-2,6-dimethylphenyl)-2-chloro-1-propene, and how can reaction conditions be optimized for higher yields?

Methodological Answer: A Wittig reaction between a tert-butyl-substituted benzaldehyde derivative (e.g., 4-tert-butyl-2,6-dimethylbenzaldehyde) and allyl chloride is a plausible route, analogous to methods used for structurally similar halogenated alkenes . Key parameters include:

- Base selection : Potassium tert-butoxide or sodium hydride to generate the ylide.

- Solvent optimization : Use anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) under inert conditions.

- Temperature control : Maintain 0–5°C during ylide formation, then warm to room temperature for coupling.

- Purification : Column chromatography with silica gel and hexane/ethyl acetate gradients to isolate the product.

Validation : Monitor reaction progress via TLC and confirm purity using HPLC (>98%) and NMR .

Q. How can spectroscopic techniques (NMR, IR, MS) be applied to characterize the structural features of this compound?

Methodological Answer:

- ¹H/¹³C NMR : Identify substituents on the aromatic ring (e.g., tert-butyl and methyl groups via δ 1.3–1.4 ppm for tert-butyl protons and δ 2.2–2.4 ppm for methyl groups). The chloro-alkene moiety appears as a doublet of doublets (δ 5.5–6.2 ppm) .

- IR Spectroscopy : Confirm C-Cl stretching (550–650 cm⁻¹) and alkene C=C (1620–1680 cm⁻¹).

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]⁺ peak at m/z calculated for C₁₅H₂₀Cl).

- X-ray Crystallography (if crystalline): Resolve bond angles and stereochemistry, as demonstrated for tert-butylphenyl derivatives in single-crystal studies .

Advanced Research Questions

Q. What mechanistic insights explain the electrophilic reactivity of 3-(4-Tert-butyl-2,6-dimethylphenyl)-2-chloro-1-propene in substitution reactions?

Methodological Answer: The chlorine atom on the propene chain acts as a leaving group, enabling nucleophilic substitution.

- Step 1 : Deprotonation of the nucleophile (e.g., hydroxide, amine) generates a reactive species.

- Step 2 : Attack on the electrophilic β-carbon of the chloro-alkene, stabilized by conjugation with the aromatic ring.

- Step 3 : Transition-state analysis via DFT calculations to map energy barriers and regioselectivity .

Experimental Validation : Kinetic studies under varying pH and nucleophile concentrations, coupled with LC-MS to track intermediates .

Q. How do steric effects from the tert-butyl and methyl groups influence the compound’s reactivity in catalytic applications?

Methodological Answer:

- Steric Hindrance Analysis : The bulky tert-butyl group at the para position and methyl groups at ortho positions restrict access to the aromatic ring, reducing electrophilic aromatic substitution (EAS) but enhancing stability in radical reactions.

- Catalytic Screening : Test cross-coupling reactions (e.g., Suzuki-Miyaura) using palladium catalysts. Compare yields with/without tert-butyl groups to quantify steric effects.

- Computational Modeling : Use molecular docking simulations to predict binding affinities in catalytic cycles .

Data Interpretation : Lower EAS reactivity but higher thermal stability (TGA data) compared to non-substituted analogs .

Q. What strategies resolve contradictions in reported toxicity profiles of halogenated aryl alkenes, including this compound?

Methodological Answer:

- In Vitro Assays : Conduct OECD-compliant cytogenicity studies (e.g., chromosome aberration tests in mammalian cells) under GLP conditions to assess genotoxicity .

- Metabolite Identification : Use LC-HR-QToF to detect degradation products (e.g., epoxides or hydroxylated derivatives) that may contribute to toxicity .

- Comparative Analysis : Cross-reference data with structurally related compounds (e.g., 2-chloro-3-(3,4-dichlorophenyl)-1-propene) to identify trends in structure-activity relationships .

Key Consideration : Account for batch-to-batch purity variations (e.g., residual allyl chloride) via GC-MS profiling .

Q. How can non-target screening (NTS) techniques improve the detection of this compound in environmental matrices?

Methodological Answer:

- LC-HR-QToF Workflow :

- Ionization Mode : Positive electrospray ionization (ESI+) for enhanced sensitivity.

- Data Acquisition : Full-scan MS (m/z 50–1000) with MS/MS fragmentation.

- Library Matching : Compare with spectral libraries (e.g., NIST, PubChem) using exact mass (±5 ppm) and isotopic patterns .

- Matrix Effects : Spike recovery experiments in water/sediment samples to validate extraction efficiency (>85%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。